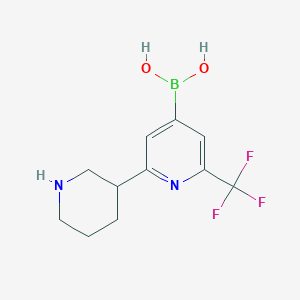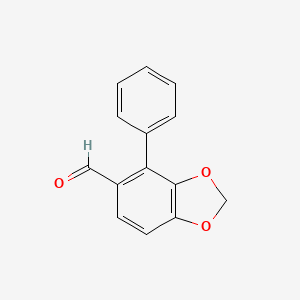
1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl- is an organic compound that belongs to the class of benzodioxoles. It is characterized by a benzodioxole ring fused with a phenyl group and an aldehyde functional group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl- can be synthesized through several methods. One common approach involves the methylenation of catechols with disubstituted halomethanes . The reaction typically requires a polar aprotic solvent and a base to facilitate the formation of the benzodioxole ring.
Industrial Production Methods: Industrial production of 1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 1,3-Benzodioxole-5-carboxylic acid.
Reduction: Formation of 1,3-Benzodioxole-5-methanol.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the phenyl group.
Safrole (1,3-Benzodioxole-5-allyl): Contains an allyl group instead of an aldehyde.
Heliotropin (3,4-Methylenedioxybenzaldehyde): Similar structure but with a different substitution pattern on the benzodioxole ring .
Uniqueness: 1,3-Benzodioxole-5-carboxaldehyde, 4-phenyl- is unique due to the presence of both the benzodioxole ring and the phenyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
89004-69-3 |
|---|---|
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
4-phenyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C14H10O3/c15-8-11-6-7-12-14(17-9-16-12)13(11)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
FOLJAFCPCVLCJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


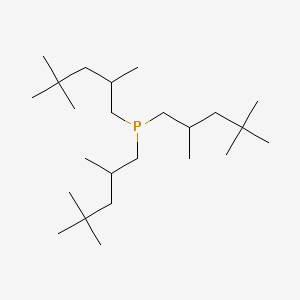
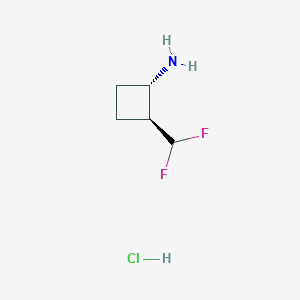
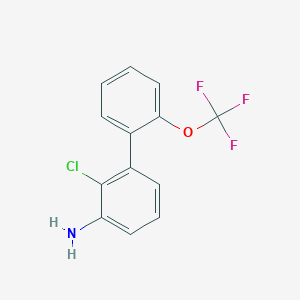
![(4S)-4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14078009.png)
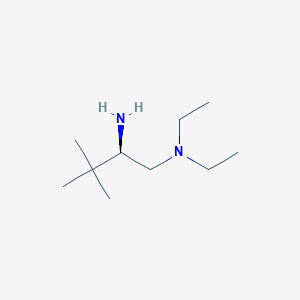
![3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid](/img/structure/B14078017.png)
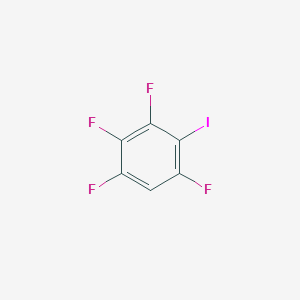
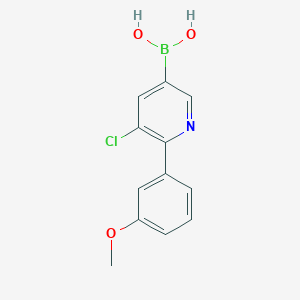
![5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-1,2,4-triazol-3-one hydrochloride](/img/structure/B14078031.png)
![tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14078034.png)
![3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14078042.png)
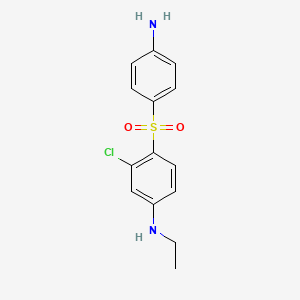
![21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)
